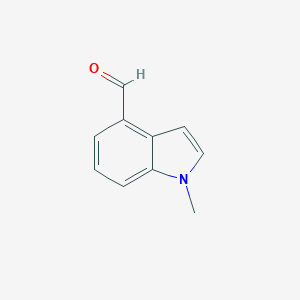

1-methyl-1H-indole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-methylindole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-6-5-9-8(7-12)3-2-4-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTNSZIYQMJJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589402 | |

| Record name | 1-Methyl-1H-indole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133994-99-7 | |

| Record name | 1-Methyl-1H-indole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Scientist's Guide to the Regioselective Synthesis of 1-Methyl-1H-indole-4-carbaldehyde

Abstract

1-Methyl-1H-indole-4-carbaldehyde is a pivotal heterocyclic building block in the development of novel therapeutics and advanced organic materials. Unlike its well-studied C3- and C2-substituted counterparts, the regioselective introduction of a formyl group at the C4 position of the 1-methylindole scaffold presents a distinct synthetic challenge due to the intrinsic electronic properties of the indole nucleus, which favor electrophilic attack at C3. This in-depth technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of robust and field-proven strategies for the synthesis of this valuable intermediate. We will dissect the causality behind various experimental approaches, from classic organometallic routes that offer precise positional control to multi-step strategies that build the desired functionality from acyclic precursors. Each section includes detailed, step-by-step protocols, comparative data analysis, and expert insights to empower scientists in selecting and executing the optimal synthetic route for their specific research and development needs.

Introduction: The Challenge of C4-Formylation

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. While the functionalization of the pyrrole ring (C2 and C3 positions) is well-established, selective substitution on the benzene portion of the indole nucleus is often more complex. The target molecule of this guide, this compound, exemplifies this challenge.

Standard electrophilic formylation methods, such as the Vilsmeier-Haack reaction, overwhelmingly favor the electron-rich C3 position. Therefore, achieving C4-formylation requires a deliberate strategy to override this natural reactivity. This guide will explore the primary successful strategies, focusing on methods that offer high regioselectivity and practical utility.

Strategy I: Directed Formylation via Lithium-Halogen Exchange

The most direct and reliable method for installing a formyl group at a specific, less-reactive position is to pre-install a functional group that can be converted into a potent nucleophile in situ. The lithium-halogen exchange is a cornerstone of organometallic chemistry that perfectly addresses this challenge.[1] This strategy leverages a C4-halogenated indole as a precursor, guaranteeing the regiochemical outcome.

Mechanistic Rationale

This approach is a two-step sequence. First, a commercially available or synthesized 4-bromo-1-methyl-1H-indole is treated with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at cryogenic temperatures (-78 °C).[2] This initiates a rapid and irreversible exchange of the bromine atom for a lithium atom, generating a highly reactive 4-lithiated indole intermediate.[3] The second step involves quenching this nucleophilic intermediate with an electrophilic formylating agent, most commonly anhydrous N,N-dimethylformamide (DMF). The subsequent aqueous workup hydrolyzes the resulting tetrahedral intermediate to furnish the desired this compound.

The causality behind this method's success is its complete control over regioselectivity. The C-Li bond is formed precisely where the C-Br bond was, circumventing the electronic preferences of the indole ring.

Caption: Workflow for Lithium-Halogen Exchange Formylation.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

Materials:

-

4-Bromo-1-methyl-1H-indole (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (1.1 equiv, solution in hexanes)

-

Anhydrous N,N-dimethylformamide (DMF, 2.0 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-bromo-1-methyl-1H-indole and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add anhydrous DMF dropwise via syringe. The reaction mixture may change color.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to 0 °C over 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Data Summary

| Parameter | Condition/Value | Rationale & Field Insights |

| Starting Material | 4-Bromo-1-methyl-1H-indole | Commercially available or readily synthesized from 4-bromoindole via N-methylation.[4][5] |

| Lithiating Agent | n-BuLi or t-BuLi | t-BuLi can offer faster exchange at lower temperatures but n-BuLi is often sufficient and more economical. |

| Temperature | -78 °C | Critical for stabilizing the aryllithium intermediate and preventing side reactions, such as reaction with the THF solvent.[6] |

| Formyl Source | Anhydrous DMF | Effective and inexpensive. Must be anhydrous to prevent quenching the organolithium intermediate. |

| Typical Yield | 65-85% | Yield is highly dependent on anhydrous conditions and precise temperature control. |

Strategy II: Construction from Precursors via Fischer Indole Synthesis

An alternative to functionalizing a pre-formed indole is to construct the indole ring with the desired substituent already in place. The Fischer indole synthesis, a reaction discovered in 1883, is a powerful and versatile method for this purpose.[7][8] This strategy offers excellent regiocontrol dictated by the structure of the starting materials.

Mechanistic Rationale

The synthesis begins with the acid-catalyzed condensation of a substituted phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[9] For this target, one would start with (3-formylphenyl)hydrazine. The hydrazone then tautomerizes to an ene-hydrazine intermediate. A key[4][4]-sigmatropic rearrangement occurs, followed by cyclization and the elimination of ammonia to generate the aromatic indole ring.[10] The final step is the N-methylation of the resulting indole-4-carbaldehyde, which can be achieved using various reagents like methyl iodide or dimethyl carbonate in the presence of a base.[11][12]

Caption: Fischer Indole Synthesis Route to the Target Molecule.

Experimental Protocol: Two-Step Synthesis

Part A: Fischer Indole Synthesis of 1H-Indole-4-carbaldehyde

Materials:

-

(3-Formylphenyl)hydrazine hydrochloride (1.0 equiv)

-

Pyruvic acid (1.1 equiv)

-

Polyphosphoric acid (PPA) or Eaton's reagent

Procedure:

-

Combine (3-formylphenyl)hydrazine hydrochloride and pyruvic acid in a round-bottom flask.

-

Add polyphosphoric acid to the mixture with vigorous mechanical stirring.

-

Heat the reaction mixture to 80-90 °C for 1-2 hours. The reaction progress can be monitored by TLC.

-

Carefully pour the hot, viscous mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a strong base (e.g., 50% NaOH) until pH > 10.

-

The intermediate indole-4-carboxylic acid may precipitate. The subsequent decarboxylation can often be driven by heating the aqueous mixture or by isolating and heating the intermediate in a high-boiling solvent like quinoline with a copper catalyst.

-

Extract the final product, 1H-indole-4-carbaldehyde, with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate.

-

Purify by column chromatography or recrystallization.

Part B: N-Methylation of 1H-Indole-4-carbaldehyde

Materials:

-

1H-Indole-4-carbaldehyde (1.0 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Dimethyl carbonate (DMC, 3.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a flask, add 1H-indole-4-carbaldehyde, potassium carbonate, and anhydrous DMF.

-

Add dimethyl carbonate to the suspension.

-

Heat the reaction mixture to 120-130 °C for 3-5 hours.[12]

-

Cool the reaction to room temperature and pour it into ice water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

Data Summary

| Parameter | Condition/Value | Rationale & Field Insights |

| Key Advantage | Unambiguous Regiochemistry | The formyl group's position is fixed by the starting hydrazine. Excellent for avoiding isomeric impurities. |

| Acid Catalyst | PPA, Eaton's Reagent, ZnCl₂ | PPA is effective but workup can be challenging. Eaton's reagent (P₂O₅ in MsOH) is often higher yielding and easier to handle.[8] |

| Methylating Agent | DMC, MeI, (MeO)₂SO₂ | Dimethyl carbonate (DMC) is an environmentally safer and less toxic alternative to traditional methyl iodide or dimethyl sulfate.[12][13] |

| Overall Yield | 40-60% (over 2 steps) | While individual step yields can be good, the multi-step nature lowers the overall throughput compared to Strategy I. |

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends heavily on the specific constraints and goals of the project, such as scale, cost, available starting materials, and tolerance for impurities.

| Feature | Strategy I: Lithium-Halogen Exchange | Strategy II: Fischer Indole Synthesis |

| Regiocontrol | Excellent (Defined by halogen position) | Excellent (Defined by hydrazine precursor) |

| Number of Steps | 1-2 (if starting from 4-bromoindole) | 2-3 (Indole formation + N-methylation) |

| Key Reagents | Organolithiums (Air/moisture sensitive) | Strong acids (PPA), various bases |

| Scalability | Challenging due to cryogenic temperatures | More amenable to large-scale production |

| Starting Materials | 4-Bromo-1-methylindole | Substituted phenylhydrazine, carbonyl compound |

| Primary Hazard | Pyrophoric n-BuLi, cryogenic liquids | Corrosive acids, potentially toxic methylating agents |

| Best For | Rapid, small-to-medium scale synthesis when the halogenated precursor is available. | Large-scale synthesis where process robustness and cost of goods are critical. |

Purification and Spectroscopic Characterization

Purification: The final product is typically a yellowish solid.[14] Purification is most effectively achieved by flash column chromatography on silica gel using a hexane/ethyl acetate or dichloromethane eluent system. Recrystallization from a suitable solvent like ethanol/water can also be employed for further purification.

Characterization Data:

-

¹H NMR (in CDCl₃): The most characteristic signals are the aldehyde proton (CHO) appearing as a singlet around δ 10.0-10.3 ppm and the N-methyl (N-CH₃) singlet around δ 3.8-4.0 ppm. The aromatic protons will appear in the δ 7.0-8.0 ppm region.

-

¹³C NMR (in CDCl₃): The aldehyde carbonyl carbon (C=O) is typically found near δ 190-192 ppm. The N-methyl carbon appears around δ 33-35 ppm.

-

Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ would be observed at m/z 160.07.[15]

Conclusion and Future Outlook

The synthesis of this compound is a solvable yet non-trivial challenge in heterocyclic chemistry. The direct formylation via lithium-halogen exchange stands out for its efficiency and high regiochemical fidelity on a laboratory scale. For larger-scale industrial applications, building the indole core through the Fischer synthesis followed by N-methylation offers a more robust and scalable, albeit longer, alternative.

As the field of C-H activation and functionalization continues to advance, future methodologies may enable the direct, catalytic formylation of the C4-position of 1-methylindole. Such a development would represent a significant step forward in synthetic efficiency, further streamlining access to this and other valuable C4-substituted indole derivatives for the pharmaceutical and materials science industries.

References

- 1. Formylation - Common Conditions [commonorganicchemistry.com]

- 2. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. 4-BROMO-1-METHYL-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Bromo-1-methyl-1H-indole [myskinrecipes.com]

- 6. reddit.com [reddit.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 14. Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

Spectroscopic Characterization of 1-methyl-1H-indole-4-carbaldehyde: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic data for 1-methyl-1H-indole-4-carbaldehyde. In the dynamic fields of medicinal chemistry and materials science, a thorough understanding of a molecule's structural and electronic properties is paramount. This document serves as a detailed reference, offering both theoretical underpinnings and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The methodologies and interpretations presented herein are designed to be self-validating, ensuring scientific integrity and providing a robust foundation for further research and development.

Molecular Structure and Context

This compound is a derivative of indole, a ubiquitous heterocyclic scaffold in numerous natural products and pharmaceutical agents. The presence of the N-methyl group and the aldehyde functionality at the 4-position of the indole ring imparts distinct chemical and physical properties that are crucial for its application. A precise characterization of its spectroscopic signature is therefore essential for unambiguous identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Due to the unavailability of experimentally acquired spectra in public databases, the following data is predicted using advanced computational algorithms, which are known to provide reliable estimations for organic molecules.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-aldehyde | 9.9 - 10.1 | s | - |

| H-7 | 7.8 - 8.0 | d | 7.5 - 8.5 |

| H-5 | 7.6 - 7.8 | d | 7.5 - 8.5 |

| H-6 | 7.2 - 7.4 | t | 7.5 - 8.5 |

| H-2 | 7.1 - 7.3 | d | 2.5 - 3.5 |

| H-3 | 6.8 - 7.0 | d | 2.5 - 3.5 |

| N-CH₃ | 3.8 - 4.0 | s | - |

Predicted in CDCl₃ at 400 MHz.

Interpretation and Rationale:

-

Aldehyde Proton (H-aldehyde): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect, resulting in a characteristic downfield singlet.

-

Aromatic Protons (H-5, H-6, H-7): These protons on the benzene ring of the indole nucleus exhibit chemical shifts in the aromatic region. The ortho- and para-protons to the electron-withdrawing aldehyde group are expected to be shifted further downfield. The coupling pattern (doublet, triplet, doublet) is characteristic of a 1,2,3-trisubstituted benzene ring system.

-

Pyrrole Ring Protons (H-2, H-3): These protons on the five-membered ring are also in the aromatic region but are typically found at slightly higher fields compared to the benzenoid protons. They are expected to show a doublet-of-doublets or simple doublet coupling with each other.

-

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is in the typical range for N-methyl groups on heteroaromatic systems.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (aldehyde) | 190 - 195 |

| C-7a | 138 - 140 |

| C-4 | 135 - 137 |

| C-3a | 128 - 130 |

| C-2 | 125 - 127 |

| C-6 | 123 - 125 |

| C-5 | 120 - 122 |

| C-3 | 105 - 107 |

| C-7 | 110 - 112 |

| N-CH₃ | 33 - 35 |

Predicted in CDCl₃ at 100 MHz.

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing at a very low field.

-

Aromatic and Heteroaromatic Carbons: The carbons of the indole ring system resonate in the aromatic region (100-140 ppm). The quaternary carbons (C-3a, C-4, C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

N-Methyl Carbon (N-CH₃): The methyl carbon attached to the nitrogen is found at a characteristic upfield position.

Experimental Protocol for NMR Data Acquisition

For researchers intending to acquire experimental NMR data, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

-

~2950-2850 cm⁻¹ (C-H stretch, aliphatic): Corresponding to the N-methyl group.

-

~3100-3000 cm⁻¹ (C-H stretch, aromatic): From the C-H bonds on the indole ring.

-

~2850-2750 cm⁻¹ (C-H stretch, aldehyde): A characteristic pair of weak bands for the aldehyde C-H bond.

-

~1700-1680 cm⁻¹ (C=O stretch, aldehyde): A strong, sharp absorption band characteristic of an aromatic aldehyde. Conjugation with the indole ring will slightly lower the frequency compared to a simple aliphatic aldehyde.

-

~1600-1450 cm⁻¹ (C=C stretch, aromatic): Multiple bands corresponding to the carbon-carbon stretching vibrations within the indole ring.

-

~1350-1250 cm⁻¹ (C-N stretch): For the C-N bond of the N-methyl group and within the pyrrole ring.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data is typically collected in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₀H₉NO) is 159.18 g/mol . A strong peak at m/z = 159 is expected in the mass spectrum, corresponding to the intact molecule with a single positive charge.

-

Key Fragmentation Patterns:

-

Loss of H· (M-1): A peak at m/z = 158, corresponding to the loss of a hydrogen radical from the aldehyde group, is highly probable.

-

Loss of CO (M-28): A peak at m/z = 131, resulting from the loss of a neutral carbon monoxide molecule from the aldehyde group, is a characteristic fragmentation for aromatic aldehydes. This would correspond to the 1-methyl-1H-indole cation.

-

Further Fragmentation: The fragment at m/z = 131 may undergo further fragmentation, such as the loss of a methyl radical (·CH₃) to give a peak at m/z = 116.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common and effective method for the analysis of small, relatively volatile organic molecules and typically provides rich fragmentation patterns. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique and would likely show a prominent protonated molecule peak [M+H]⁺ at m/z = 160.

-

Instrumentation: A variety of mass spectrometers can be used, including Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile samples.

-

Data Acquisition: The instrument will be scanned over a mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.

Data Visualization

Molecular Structure

Caption: 2D structure of this compound.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the complete spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data with established principles of spectroscopic interpretation and detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of chemistry and drug development. The self-validating nature of the described workflows ensures a high degree of confidence in the structural assignment and purity assessment of this important indole derivative.

References

A Technical Guide to the Spectroscopic Characterization of 1-methyl-1H-indole-4-carbaldehyde

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 1-methyl-1H-indole-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive spectroscopic analysis with established principles of structural elucidation. Given the limited availability of direct experimental spectra for this specific isomer, this guide leverages data from closely related analogues and foundational spectroscopic theory to present a robust, predictive interpretation.

Introduction

This compound is a member of the indole family, a core scaffold in numerous natural products and pharmacologically active compounds. The precise characterization of its structure is paramount for its application in medicinal chemistry and materials science. NMR and mass spectrometry are indispensable tools for confirming the molecular structure, purity, and electronic environment of such molecules. This guide will delve into the predicted spectroscopic signatures of this compound, offering a detailed rationale for the expected chemical shifts, coupling constants, and fragmentation patterns.

Predicted ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the indole core, the N-methyl group, and the aldehyde functionality. The chemical shifts are influenced by the electron-donating nature of the nitrogen atom and the electron-withdrawing effect of the formyl group at the C4 position. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) are detailed in Table 1.

Rationale for Predicted Chemical Shifts:

-

Aldehyde Proton (H-C=O): This proton is expected to be the most deshielded, appearing as a singlet in the downfield region (around 10.0 ppm) due to the strong anisotropic effect of the carbonyl group.

-

Indole Protons (H2, H3, H5, H6, H7): The protons on the pyrrole ring (H2 and H3) will have characteristic chemical shifts. H2, adjacent to the nitrogen, is typically downfield. The protons on the benzene ring (H5, H6, H7) will form a coupled system, with their chemical shifts influenced by the C4-aldehyde group. H5 is expected to be the most downfield of the benzene ring protons due to its proximity to the electron-withdrawing aldehyde.

-

N-Methyl Protons (N-CH₃): The protons of the N-methyl group will appear as a sharp singlet in the upfield region (around 3.8 ppm), characteristic of a methyl group attached to a nitrogen atom in a heteroaromatic system.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C=O | ~10.0 | s | - |

| H5 | ~7.8 | d | ~7.5 |

| H7 | ~7.5 | d | ~8.0 |

| H6 | ~7.3 | t | ~7.8 |

| H2 | ~7.2 | d | ~3.0 |

| H3 | ~6.8 | d | ~3.0 |

| N-CH₃ | ~3.8 | s | - |

Predicted ¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for this compound are summarized in Table 2.

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield (around 190 ppm).

-

Indole Carbons: The chemical shifts of the indole ring carbons are influenced by the nitrogen atom and the aldehyde substituent. C7a and C3a, the bridgehead carbons, have characteristic shifts. The presence of the electron-withdrawing aldehyde at C4 will deshield C4, C5, and C3a.

-

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will resonate in the upfield region (around 33 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~190 |

| C7a | ~138 |

| C4 | ~135 |

| C3a | ~130 |

| C2 | ~128 |

| C6 | ~123 |

| C5 | ~122 |

| C7 | ~110 |

| C3 | ~102 |

| N-CH₃ | ~33 |

Mass Spectrometry and Predicted Fragmentation Pattern

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 159, corresponding to its molecular weight. The fragmentation pattern will be characteristic of indole aldehydes.

Key Predicted Fragmentation Pathways:

-

Loss of a hydrogen radical: A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion at m/z 158.

-

Loss of carbon monoxide: The [M-H]⁺ ion can further lose a molecule of carbon monoxide (CO) to give a fragment at m/z 130.

-

Formation of a quinolinium-like ion: Rearrangement and fragmentation of the indole ring can also occur.

The predicted major fragments are listed in Table 3.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 159 | [M]⁺ |

| 158 | [M-H]⁺ |

| 130 | [M-H-CO]⁺ |

Experimental Protocols

Synthesis of this compound:

A plausible synthetic route involves the formylation of 1-methylindole. A common method for the formylation of indoles is the Vilsmeier-Haack reaction.[1]

Step-by-step methodology:

-

To a solution of 1-methylindole in anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: Use proton-decoupling techniques (e.g., broadband decoupling) to obtain a spectrum with singlets for each carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required.

Mass Spectrometry Data Acquisition:

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

EI Conditions: A standard electron energy of 70 eV is typically used.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Visualizations

Caption: Molecular structure of this compound.

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the NMR and mass spectrometry data for this compound. By applying fundamental principles of spectroscopy and drawing parallels with closely related indole derivatives, we have established a reliable framework for the structural elucidation of this compound. The detailed protocols for synthesis and analysis offer a practical roadmap for researchers. As with any predictive analysis, experimental verification remains the gold standard, and this guide serves as a robust starting point for such investigations.

References

physical and chemical properties of 1-methyl-1H-indole-4-carbaldehyde

An In-Depth Technical Guide to 1-Methyl-1H-indole-4-carbaldehyde: Properties, Synthesis, and Potential Applications

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of natural products and synthetic therapeutic agents.[1][2] Its unique electronic properties and geometric shape allow it to interact with a multitude of biological targets, forming the core of drugs used in oncology, neurology, and infectious disease.[2] Within this important class of heterocycles, functionalized indoles serve as versatile building blocks for drug discovery campaigns.

This technical guide focuses on a specific, yet less-documented, member of this family: This compound . While its isomers, particularly indole-3-carbaldehydes, have been extensively studied, the 4-substituted analogue represents a unique structural motif with distinct electronic and steric properties. The N-methylation prevents hydrogen bonding at the indole nitrogen and alters the electron density of the ring system, while the aldehyde at the 4-position provides a crucial chemical handle for synthetic diversification.

This document serves as a comprehensive resource for researchers, chemists, and drug development professionals. It consolidates the available structural data, presents inferred physicochemical and spectroscopic properties based on established chemical principles, proposes a robust synthetic pathway, and explores the potential of this molecule as a key intermediate in the development of novel therapeutics. Given the limited experimental data in public literature for this specific isomer, this guide provides context by drawing parallels with its better-understood analogues, thereby offering a predictive and practical framework for its use in a research setting.

Physicochemical and Structural Properties

Characterizing the fundamental properties of a compound is the first step in its evaluation for any application. While extensive experimental data for this compound is not widely published, we can compile its known structural identifiers and provide context with experimental values from its common isomers.

Structural and Molecular Data

The core identity of this compound is defined by its molecular formula and connectivity. This information is crucial for high-resolution mass spectrometry and database searching.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [3] |

| Molecular Weight | 159.18 g/mol | [4][5] |

| Monoisotopic Mass | 159.06842 Da | [3] |

| IUPAC Name | 1-methylindole-4-carbaldehyde | [3] |

| CAS Number | 133994-99-7 | [6][7] |

| SMILES | CN1C=CC2=C(C=CC=C21)C=O | [3] |

| InChI | InChI=1S/C10H9NO/c1-11-6-5-9-8(7-12)3-2-4-10(9)11/h2-7H,1H3 | [3] |

| InChIKey | GFTNSZIYQMJJMD-UHFFFAOYSA-N | [3] |

Physical Properties: A Comparative Outlook

Experimental physical properties such as melting and boiling points are essential for determining purity, choosing appropriate reaction conditions, and ensuring proper handling. In the absence of specific data for the 4-carbaldehyde isomer, the following table presents data for related, commercially available isomers to provide a reasonable estimation range.

| Compound | Melting Point (°C) | Boiling Point (°C) | Water Solubility |

| 1-Methyl-1H-indole-2-carbaldehyde | 81-85 | 90-95 @ 0.02 Torr | Insoluble (inferred) |

| 1-Methyl-1H-indole-3-carbaldehyde | 70-72 | 186-189 @ 3-4 Torr | Insoluble |

| This compound | Not available | Not available | Insoluble (predicted) |

| 1-Methyl-1H-indole-5-carbaldehyde | 80-85 | Not available | Insoluble (inferred) |

The data suggests that this compound is likely a solid at room temperature with a melting point in the range of 70-90 °C and is expected to have poor solubility in water, similar to its isomers.[10]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. While authenticated spectra for this compound are not available in public repositories, its structure allows for the confident prediction of key spectral features.

Mass Spectrometry

Mass spectrometry is a primary tool for determining molecular weight and fragmentation patterns. Predicted collision cross-section (CCS) values are increasingly used in metabolomics and small molecule identification to add a layer of confidence beyond mass-to-charge ratio.

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | 160.07570 | 129.3 |

| [M+Na]⁺ | 182.05764 | 141.0 |

| [M-H]⁻ | 158.06114 | 133.7 |

Source: Predicted using CCSbase.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The spectrum is expected to show distinct signals:

-

A singlet for the aldehyde proton (-CHO ) between δ 9.9-10.2 ppm.

-

A singlet for the N-methyl protons (N-CH₃ ) around δ 3.8-4.0 ppm.

-

A series of multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the five protons on the indole ring system. The proton adjacent to the aldehyde group (at the C5 position) would likely be the most downfield-shifted in this region due to the aldehyde's anisotropic effect.

-

-

¹³C NMR: The carbon spectrum would be characterized by:

-

A downfield signal for the aldehyde carbonyl carbon (C=O ) above δ 185 ppm.

-

Signals for the eight aromatic carbons between δ 110-140 ppm.

-

A signal for the N-methyl carbon (N-CH₃ ) around δ 33-35 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, expected in the region of 1680-1700 cm⁻¹ . Additional bands corresponding to C-H stretches (aromatic and aliphatic) and C=C aromatic ring stretches would also be present.

Chemical Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the aldehyde and the N-methylated indole nucleus.

Key Chemical Transformations

The aldehyde group serves as a versatile electrophilic site, enabling a wide range of C-C and C-N bond-forming reactions that are fundamental to building molecular diversity in drug discovery.

References

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 4. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1H-indole-5-carboxaldehyde 97 90923-75-4 [sigmaaldrich.com]

- 6. 133994-99-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 133994-99-7|this compound|BLD Pharm [bldpharm.com]

- 8. 1-甲基吲哚-2-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 27421-51-8 CAS MSDS (1-METHYLINDOLE-2-CARBOXALDEHYDE 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 1-Methylindole-3-carboxaldehyde CAS#: 19012-03-4 [m.chemicalbook.com]

- 11. 1-Methylindole-3-carboxaldehyde | 19012-03-4 [chemicalbook.com]

An In-Depth Technical Guide to 1-methyl-1H-indole-4-carbaldehyde (CAS: 133994-99-7): Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-methyl-1H-indole-4-carbaldehyde, a valuable heterocyclic building block for professionals in chemical synthesis and pharmaceutical development. We will delve into its chemical properties, a robust and logical synthetic pathway, and its potential as a precursor for novel therapeutic agents, grounding all claims in verifiable scientific literature.

Core Molecular Profile and Physicochemical Properties

This compound belongs to the indole family, a structural motif of paramount importance in medicinal chemistry due to its prevalence in a vast array of bioactive natural products and synthetic drugs.[1][2] The strategic placement of a reactive aldehyde group at the C4 position of the N-methylated indole scaffold makes this molecule a versatile intermediate for constructing more complex molecular architectures.

While extensive experimental data for this specific isomer is not broadly published, its core properties can be reliably predicted and are summarized below.

| Property | Value | Source |

| CAS Number | 133994-99-7 | N/A |

| Molecular Formula | C₁₀H₉NO | [3] |

| Molecular Weight | 159.18 g/mol | [4] |

| Monoisotopic Mass | 159.06842 Da | [3] |

| Predicted XlogP | 1.5 | [3] |

| Appearance | Predicted: Off-white to yellow solid | Inferred from isomers |

Spectroscopic Signature: An Analytical Perspective

No publicly available, experimentally verified spectra for this compound could be identified at the time of this writing. However, a detailed analysis of its isomers and precursors allows for a confident prediction of its key spectroscopic features. This deductive approach is crucial in research settings where novel compounds are synthesized.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

-

δ ~10.1 ppm (s, 1H): Aldehyde proton (-CHO). Its downfield shift is characteristic.

-

δ ~7.8-7.9 ppm (d, 1H): Aromatic proton at C5, ortho to the electron-withdrawing aldehyde group.

-

δ ~7.3-7.5 ppm (m, 2H): Aromatic protons at C6 and C7.

-

δ ~7.2 ppm (d, 1H): Pyrrole proton at C2.

-

δ ~6.8-7.0 ppm (d, 1H): Pyrrole proton at C3.

-

δ ~3.9 ppm (s, 3H): N-methyl protons (-NCH₃). This singlet is highly characteristic, as seen in its isomer, 1-methyl-1H-indole-3-carbaldehyde.[5]

Predicted ¹³C NMR (in CDCl₃, 101 MHz):

-

δ ~192 ppm: Aldehyde carbonyl carbon.

-

δ ~140 ppm: C7a (bridgehead carbon).

-

δ ~138 ppm: C4 (carbon bearing the aldehyde).

-

δ ~120-130 ppm: Aromatic carbons (C2, C5, C6, C7).

-

δ ~100-110 ppm: C3 and C3a (bridgehead carbon).

-

δ ~34 ppm: N-methyl carbon. This is consistent with the value of 33.69 ppm observed for the N-methyl group in the 3-carbaldehyde isomer.[5]

Predicted Infrared (IR) Spectroscopy:

-

~1680-1700 cm⁻¹: A strong C=O stretching band, characteristic of an aromatic aldehyde.

-

~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretching of the aldehyde proton (Fermi doublet).

-

~1500-1600 cm⁻¹: C=C stretching bands from the aromatic and pyrrole rings.

-

~1300-1400 cm⁻¹: C-N stretching band.

Strategic Synthesis: A Validated Two-Step Approach

Direct formylation of the indole nucleus typically exhibits a strong kinetic and thermodynamic preference for the electron-rich C3 position, a classic example being the Vilsmeier-Haack reaction.[6] Therefore, achieving substitution at the C4 position requires a more nuanced, regiocontrolled strategy. The most logical and robust pathway involves a two-step sequence starting from a pre-functionalized precursor, 4-bromoindole. This method leverages the well-established principles of N-alkylation and lithium-halogen exchange.

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices

-

Choice of Precursor: 4-Bromoindole is a commercially available starting material that locks in the desired C4-substitution pattern from the outset. The bromine atom serves as a handle for the subsequent formylation step.

-

N-Methylation Rationale: The methylation of the indole nitrogen is performed first. This protects the acidic N-H proton from the highly basic organolithium reagent that will be used in the next step, preventing unwanted side reactions. The use of dimethyl carbonate provides a safer alternative to traditional methylating agents like methyl iodide.[7]

-

Lithium-Halogen Exchange: This is a powerful and rapid reaction for converting aryl halides into organolithium species.[8] Using n-butyllithium (n-BuLi) at low temperatures (-78 °C) ensures efficient bromine-lithium exchange without significant decomposition of the solvent (THF) or side reactions on the indole ring.

-

Formylation Agent: N,N-Dimethylformamide (DMF) is the classic and highly effective electrophile for trapping the aryllithium intermediate to generate the aldehyde functionality upon aqueous workup.[9]

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-1-methyl-1H-indole [7]

-

To a suspension of 4-bromo-1H-indole (8.8 g, 45 mmol), potassium carbonate (4.5 g, 32 mmol), and dimethyl carbonate (12 g, 0.13 mol) in DMF (56 mL), gradually heat the mixture to 140°C over 30 minutes.

-

Maintain stirring at 140°C for 3.5 hours. Monitor reaction completion by TLC.

-

After cooling to room temperature, filter the mixture to remove insoluble solids.

-

Concentrate the filtrate under reduced pressure to remove DMF.

-

Purify the residue by vacuum distillation to yield 4-bromo-1-methyl-1H-indole as a yellow liquid.

Step 2: Synthesis of this compound (Adapted from a similar procedure for the 6-formyl isomer[9])

-

Dissolve 4-bromo-1-methyl-1H-indole (e.g., 2.10 g, 10 mmol) in anhydrous THF (20 mL) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (e.g., 1.1 eq, in hexanes) dropwise via syringe, maintaining the temperature at -78°C. A color change should be observed, indicating the formation of the aryllithium species.

-

Stir the mixture at -78°C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) (e.g., 1.5 eq) dropwise at -78°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Applications in Medicinal Chemistry and Drug Development

The aldehyde functional group is a cornerstone of synthetic chemistry, acting as a versatile handle for a wide array of chemical transformations. This positions this compound as a highly valuable intermediate in the synthesis of drug candidates.

Caption: Key synthetic transformations of the aldehyde moiety for drug discovery.

Rationale for Drug Discovery Efforts

While specific drug candidates derived directly from this compound are not prominent in the literature, the therapeutic potential can be strongly inferred from its unmethylated precursor, indole-4-carboxaldehyde .

Recent studies have demonstrated that indole-4-carboxaldehyde, isolated from the seaweed Sargassum thunbergii, exhibits significant anti-inflammatory properties.[10] It was shown to attenuate methylglyoxal-induced hepatic inflammation in HepG2 cells by reducing the expression of pro-inflammatory cytokines such as TNF-α and IFN-γ.[10]

This finding provides a compelling scientific rationale for the exploration of this compound in drug discovery programs:

-

Modulation of Physicochemical Properties: N-methylation is a common and effective strategy in medicinal chemistry to fine-tune a molecule's properties. It can enhance metabolic stability by blocking N-dealkylation, improve cell permeability, and alter the compound's solubility and lipophilicity, which can lead to improved pharmacokinetic profiles.

-

Targeting Inflammatory Pathways: Given the established anti-inflammatory activity of the parent indole-4-carboxaldehyde, the N-methyl derivative is a prime candidate for synthesis and screening in assays related to inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation.

Safety and Handling

GHS hazard information for this compound is not explicitly defined. However, based on data for isomeric compounds like 1-methyl-1H-indole-3-carbaldehyde, the following precautions should be observed[4]:

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are mandatory when handling this compound.

References

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 4. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. orgsyn.org [orgsyn.org]

- 7. 4-BROMO-1-METHYL-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]

- 8. Formylation - Common Conditions [commonorganicchemistry.com]

- 9. prepchem.com [prepchem.com]

- 10. Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to an Underexplored Scaffold: Potential Applications of 1-Methyl-1H-indole-4-carbaldehyde in Medicinal Chemistry

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and synthetic drugs.[1][2] While extensive research has focused on derivatives functionalized at the 2- and 3-positions, the 1-methyl-1H-indole-4-carbaldehyde scaffold remains a relatively untapped resource. This guide delineates a data-driven rationale for the exploration of this specific molecule as a versatile building block in modern drug discovery. By analyzing the reactivity of its core functional groups and drawing logical inferences from the biological activities of structurally related compounds, we present a compelling case for its investigation in the development of novel anti-inflammatory and anticancer agents. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing proposed synthetic pathways, experimental protocols, and mechanistic insights to catalyze future research into this promising, yet under-investigated, chemical entity.

The Strategic Value of the Indole Nucleus in Drug Design

The indole ring system is a bicyclic aromatic heterocycle that has captivated chemists and pharmacologists for over a century. Its unique electronic properties, rigid structure, and ability to participate in various non-covalent interactions (such as hydrogen bonding and π-π stacking) make it an ideal scaffold for engaging with biological targets.[3] This inherent bioactivity is evidenced by its presence in a multitude of pharmaceuticals spanning a wide therapeutic spectrum, from the anti-inflammatory drug Indomethacin to the anti-cancer agent Sunitinib and the phosphodiesterase 5 (PDE5) inhibitors used in Alzheimer's research.[4][5][6]

The functionalization of the indole core is a key determinant of its pharmacological profile. The introduction of a methyl group at the N1 position, as in this compound, serves a critical purpose: it protects the indole nitrogen from metabolic degradation and eliminates its hydrogen-bond donating capability, which can be crucial for fine-tuning target affinity and improving pharmacokinetic properties. The strategic placement of an aldehyde at the C4 position provides a reactive handle for extensive chemical diversification, opening a gateway to a vast and unexplored chemical space.

Physicochemical Profile and Synthetic Accessibility

A thorough understanding of a building block's fundamental properties and its ease of synthesis is paramount before embarking on a discovery program.

Core Properties

This compound is a solid at room temperature with the following key characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [7] |

| Molecular Weight | 159.19 g/mol | [7] |

| Monoisotopic Mass | 159.068 g/mol | [7] |

| XlogP (Predicted) | 1.5 | [7] |

| SMILES | CN1C=CC2=C(C=CC=C21)C=O | [7] |

| InChIKey | GFTNSZIYQMJJMD-UHFFFAOYSA-N | [7] |

Proposed Synthetic Route

While dedicated synthetic routes for this compound are not widely published, a viable pathway can be constructed based on established methodologies for indole synthesis and N-alkylation. A promising approach involves the synthesis of the parent indole-4-carbaldehyde, followed by N-methylation. A multi-step synthesis starting from 2-methyl-3-nitrobenzoate has been reported for the parent compound.[8]

Caption: Proposed synthesis of this compound.

The C4-Aldehyde: A Gateway for Chemical Diversification

The true potential of this compound as a medicinal chemistry building block lies in the versatility of the C4-aldehyde group. This functional group is a linchpin for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the rapid generation of diverse compound libraries.

Key transformations include:

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) to yield a wide array of substituted amines.

-

Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the introduction of various side chains and the extension of conjugated systems.

-

Condensation Reactions: Formation of α,β-unsaturated ketones (chalcones) or Schiff bases, which are themselves important pharmacophores.[9]

-

Oxidation: Conversion to the corresponding carboxylic acid, which can then be used in amide coupling reactions, a cornerstone of modern drug discovery.

-

Grignard/Organolithium Addition: Formation of secondary alcohols, providing a new stereocenter and a point for further functionalization.

Caption: Key diversification pathways from the C4-aldehyde.

Projecting Therapeutic Potential: Data-Driven Hypotheses

By examining the biological activities of closely related analogs, we can formulate strong, testable hypotheses for the potential applications of this compound derivatives.

Anti-inflammatory Agents

Rationale: Recent research has demonstrated that the parent compound, indole-4-carbaldehyde, isolated from the seaweed Sargassum thunbergii, effectively attenuates methylglyoxal-induced hepatic inflammation.[10] The study showed that it significantly reduced the mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor (TNF)-α and interferon (IFN)-γ, in HepG2 cells.[10] Molecules containing an indole core have been identified as promising for treating inflammation.[10]

Hypothesis: Derivatives of this compound, synthesized via reductive amination or condensation reactions to introduce lipophilic side chains, could exhibit enhanced cell permeability and potent anti-inflammatory activity by modulating similar cytokine pathways. The N-methylation would also prevent potential metabolic liabilities associated with the indole N-H proton.

Anticancer Agents via PARP-1 Inhibition

Rationale: Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. Inhibiting PARP-1 in cancers with deficiencies in homologous recombination (e.g., those with BRCA1/2 mutations) leads to a synthetic lethality, making PARP-1 a validated and highly attractive oncology target. A recent study detailed the design and synthesis of potent PARP-1 inhibitors based on a 1H-indole-4-carboxamide scaffold.[11] These molecules occupy the nicotinamide binding pocket of the enzyme, and their efficacy is highly dependent on the substituents attached to the indole core.

Hypothesis: this compound is an ideal precursor for developing novel PARP-1 inhibitors. The aldehyde can be readily oxidized to the corresponding carboxylic acid and then converted to a carboxamide, mimicking the core structure of known inhibitors.[11] The 1-methyl group provides a defined vector for substitution into the solvent-exposed region of the PARP-1 active site, while the rest of the indole can be functionalized to optimize interactions within the binding pocket.

Caption: Mechanism of synthetic lethality via PARP-1 inhibition.

Proposed Research Workflows & Experimental Protocols

To translate these hypotheses into actionable research, we provide the following exemplary protocols.

Protocol: Synthesis of a Representative Amine Derivative via Reductive Amination

This protocol describes the synthesis of N-((1-methyl-1H-indol-4-yl)methyl)aniline as a representative example of library generation.

Methodology:

-

To a solution of this compound (1.0 eq) in 1,2-dichloroethane (0.2 M), add aniline (1.1 eq) followed by sodium triacetoxyborohydride (1.5 eq).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-((1-methyl-1H-indol-4-yl)methyl)aniline.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro PARP-1 Inhibition Assay

This protocol provides a framework for evaluating the inhibitory activity of newly synthesized compounds against the PARP-1 enzyme.

Methodology:

-

Utilize a commercially available PARP-1 activity assay kit (e.g., HT Universal Chemiluminescent Assay).

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a series of dilutions to determine the IC₅₀ value.

-

In a 96-well plate, add the assay buffer, activated DNA, PARP-1 enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding a solution of NAD⁺. Incubate the plate at room temperature for the time specified by the kit manufacturer (e.g., 60 minutes).

-

Stop the reaction and develop the signal according to the kit's instructions (this typically involves adding a developing reagent that reacts with the poly(ADP-ribose) polymer formed).

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to a DMSO vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Include a known PARP inhibitor (e.g., Olaparib) as a positive control.

Conclusion and Future Outlook

While this compound has not yet been the focus of intensive investigation, the evidence presented in this guide strongly suggests it is a building block of significant untapped potential. Its strategic N-methylation, combined with a versatile C4-aldehyde, provides an ideal starting point for the synthesis of novel, drug-like molecules. The clear lines of inquiry drawn from the established anti-inflammatory and anticancer activities of its close structural relatives provide a solid foundation for future research. It is our expert assessment that the systematic exploration of the chemical space accessible from this compound will be a fruitful endeavor, likely yielding novel chemical entities with potent and selective biological activities.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies [ouci.dntb.gov.ua]

- 5. Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 8. CN101245045A - A kind of synthetic method of indole-4-carboxaldehyde - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 1-methyl-1H-indole-4-carbaldehyde: Commercial Availability, Synthesis Strategies, and Quality Control

Introduction

1-methyl-1H-indole-4-carbaldehyde (CAS No. 133994-99-7) is a heterocyclic aromatic aldehyde of significant interest to the chemical, pharmaceutical, and materials science research communities. As a functionalized indole, a privileged scaffold in medicinal chemistry, this compound serves as a critical building block for the synthesis of a wide array of complex molecules, including potential therapeutic agents and functional materials. The strategic placement of the N-methyl group prevents hydrogen bonding at the indole nitrogen, enhancing solubility in organic solvents and modifying the electronic properties of the indole ring, while the C4-aldehyde group provides a reactive handle for diverse chemical transformations.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound. Furthermore, it explores viable strategies for its in-house synthesis and outlines crucial quality control measures, ensuring that researchers can procure or produce this key intermediate with the confidence required for rigorous scientific investigation.

Part 1: Commercial Availability and Procurement Strategy

The procurement of starting materials is a critical first step in any research endeavor. The commercial availability of this compound is moderate, with several specialized chemical suppliers offering this reagent in various quantities and purities.

Commercial Supplier Overview

A survey of prominent chemical suppliers indicates that this compound is available primarily on a research scale, from milligrams to several grams. Pricing and lead times can vary significantly between suppliers. Below is a comparative summary of offerings from established vendors.

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | AMBH2D6F1AA5 (via Ambeed) | Not Specified | 100 mg, 250 mg, 1 g, 5 g |

| BLD Pharm | BD11583 | ≥95% | 1 g, 5 g, 10 g |

| Echemi | (Varies by trader) | Varies | Inquire |

| Chem-Impex | 02824 | ≥98% (HPLC) | 1 g, 5 g, 25 g |

Note: This table is for illustrative purposes. Availability, pricing, and catalog numbers are subject to change. Researchers should always verify information directly with the supplier.

Procurement Workflow: A Best-Practice Approach

A systematic approach to procurement is essential to ensure both the quality of the starting material and the efficiency of the research timeline. The following workflow is recommended:

Caption: Recommended workflow for procuring chemical reagents.

Part 2: In-House Synthesis as a Viable Alternative

While commercially available, researchers may opt for in-house synthesis due to cost considerations for larger quantities, the need for specific analogs, or to ensure absolute purity. The synthesis of this compound is not widely documented with detailed experimental procedures in peer-reviewed literature. However, its synthesis can be logically approached through a two-step process: N-methylation of a suitable indole precursor followed by regioselective formylation.

Synthetic Strategy: A Plausible Route

A common and effective method for the formylation of electron-rich aromatic and heteroaromatic rings is ortho-lithiation followed by quenching with an appropriate formylating agent, such as N,N-dimethylformamide (DMF).[1] The N-methyl group of the indole starting material serves to protect the acidic N-H proton and directs the lithiation.

The proposed two-step synthesis is as follows:

-

N-Methylation of Indole: The synthesis begins with the readily available starting material, indole. Deprotonation of indole with a strong base like sodium amide (NaNH₂) in liquid ammonia, followed by quenching with an electrophile like methyl iodide (CH₃I), is a classic and high-yielding method to produce 1-methyl-1H-indole.[2]

-

Directed ortho-Lithiation and Formylation: The second step involves the regioselective introduction of the aldehyde group at the C4 position. This is the most challenging step. While formylation of indoles often occurs at the C3 position via methods like the Vilsmeier-Haack reaction, achieving C4 functionalization requires a different approach.[3] Directed ortho-metalation is a powerful strategy. By treating 1-methyl-1H-indole with a strong organolithium base, such as sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), in the presence of a directing agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), it is possible to selectively deprotonate the C7 position. However, achieving C4 lithiation is less common. An alternative, and more direct route to C4 functionalization, involves the lithiation of 1-methyl-4-bromo-1H-indole, followed by quenching with DMF.

Illustrative Synthetic Pathway

Caption: Plausible synthetic route via a brominated intermediate.

General Experimental Protocol (Hypothetical, based on established methods)

Disclaimer: The following protocol is illustrative and based on standard procedures for similar transformations. It has not been optimized for this specific substrate and should be adapted and validated by the end-user.

Step 1: Synthesis of 1-methyl-1H-indole

-

To a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, add liquid ammonia (approx. 250 mL).

-

Add a catalytic amount of ferric nitrate nonahydrate.

-

Carefully add clean, metallic sodium (5.0 g, 0.22 g-atom) in small portions until a persistent blue color is observed, then continue until the color disappears, indicating the formation of sodium amide.

-

Slowly add a solution of indole (23.4 g, 0.20 mol) in anhydrous diethyl ether (50 mL).

-

After 10 minutes, add a solution of methyl iodide (31.2 g, 0.22 mol) in anhydrous diethyl ether (50 mL) dropwise.

-

Continue stirring for 15 minutes, then allow the ammonia to evaporate overnight under a stream of nitrogen.

-

Carefully quench the reaction mixture with water (100 mL) and extract with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude oil by vacuum distillation to yield 1-methyl-1H-indole as a colorless oil.[2]

Step 2: Synthesis of this compound (via Lithiation-Formylation)

-

To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add a solution of 1-methyl-4-bromo-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Part 3: Quality Control & Analytical Verification

Confirming the identity and purity of a starting material is paramount. For this compound, the primary methods of verification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Note: As of the time of this writing, a definitive, peer-reviewed, and publicly available reference spectrum (¹H or ¹³C NMR) for this compound could not be located. The data presented below for related isomers is for informational and comparative purposes only and should not be used as a direct reference for the target compound.

Expected Analytical Data (Based on Related Isomers)

| Isomer | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | Reference |

| 1-methyl-1H-indole-3-carbaldehyde | 10.01 (s, 1H), 8.35 (d, J=6.6 Hz, 1H), 7.69 (s, 1H), 7.50–7.33 (m, 3H), 3.90 (s, 3H) | 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 | [1] |

| 1-methyl-1H-indole-2-carbaldehyde | 9.85 (s, 1H), 7.70 (d, J=8.0 Hz, 1H), 7.40-7.30 (m, 3H), 7.15 (t, J=7.4 Hz, 1H), 3.95 (s, 3H) | Data not readily available in cited sources |

For the target molecule, This compound , one would expect to see:

-

¹H NMR: A singlet for the aldehyde proton (CHO) between 9.9-10.2 ppm, a singlet for the N-methyl group (N-CH₃) around 3.8-4.0 ppm, and distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the indole ring system.

-

¹³C NMR: A signal for the aldehyde carbonyl carbon around 185-195 ppm, a signal for the N-methyl carbon around 30-35 ppm, and several signals in the aromatic region (110-140 ppm).

-

Mass Spectrometry (MS): The expected molecular weight is 159.18 g/mol . An ESI-MS in positive mode should show a prominent [M+H]⁺ ion at approximately m/z 160.07.

Part 4: Safe Handling & Storage

As a professional in a laboratory setting, adherence to safety protocols is non-negotiable. While a specific safety data sheet (SDS) for this compound may need to be sourced from the supplier, general precautions for heterocyclic aldehydes should be followed.

-

Hazard Classification (Anticipated):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves (nitrile or neoprene), and a lab coat. When handling the solid powder, use a dust mask or work in a well-ventilated fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable, commercially available building block for advanced chemical synthesis. While direct procurement is feasible for research quantities, in-house synthesis presents a viable alternative for larger scales or analog development. The proposed synthetic route via lithiation-formylation of a brominated precursor is a logical and robust strategy, though it requires careful execution and optimization. Crucially, rigorous analytical verification of any procured or synthesized material is essential. Researchers should endeavor to obtain full characterization data (¹H NMR, ¹³C NMR, MS) and compare it against reliable reference data to ensure the identity and purity of this key intermediate before its use in further synthetic applications.

References

Methodological & Application

Application Notes and Protocols for the Functionalization of 1-methyl-1H-indole-4-carbaldehyde

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatile Indole Scaffold in Modern Chemistry

The indole nucleus is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties make it a versatile scaffold for chemical modification, enabling the synthesis of a diverse array of biologically active compounds. 1-methyl-1H-indole-4-carbaldehyde is a particularly valuable starting material, possessing both an electron-rich indole ring amenable to electrophilic substitution and a reactive aldehyde functionality that can undergo a variety of transformations. The N-methylation prevents competing reactions at the nitrogen and simplifies the reactivity profile of the indole ring.